molecular formula C12H10N4O3 B10898679 4-nitro-2-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol

4-nitro-2-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol

Cat. No.: B10898679
M. Wt: 258.23 g/mol
InChI Key: METHGGQWUPBRNF-RIYZIHGNSA-N
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Description

2-Hydroxy-5-nitrobenzaldehyde 1-(4-pyridyl)hydrazone is a chemical compound known for its unique structure and properties It is derived from 2-hydroxy-5-nitrobenzaldehyde and 1-(4-pyridyl)hydrazine, forming a Schiff base ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-nitrobenzaldehyde 1-(4-pyridyl)hydrazone typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 1-(4-pyridyl)hydrazine. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization from an appropriate solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-nitrobenzaldehyde 1-(4-pyridyl)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and pyridyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Products include nitro and pyridyl derivatives.

    Reduction: Products include amino derivatives.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-5-nitrobenzaldehyde 1-(4-pyridyl)hydrazone has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its interaction with biological molecules and potential as a biochemical probe.

    Medicine: Explored for its antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-5-nitrobenzaldehyde 1-(4-pyridyl)hydrazone involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s nitro and pyridyl groups play a crucial role in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-nitrobenzaldehyde: A precursor to the compound, known for its use in synthesizing Schiff bases.

    1-(4-Pyridyl)hydrazine: Another precursor, used in the synthesis of hydrazones and other nitrogen-containing compounds.

    Schiff Bases: A class of compounds formed by the condensation of aldehydes with amines, known for their versatility in coordination chemistry.

Uniqueness

2-Hydroxy-5-nitrobenzaldehyde 1-(4-pyridyl)hydrazone is unique due to its combination of nitro and pyridyl groups, which confer distinct chemical reactivity and potential for forming stable metal complexes. This makes it particularly valuable in research focused on catalysis, material science, and medicinal chemistry.

Properties

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

4-nitro-2-[(E)-(pyridin-4-ylhydrazinylidene)methyl]phenol

InChI

InChI=1S/C12H10N4O3/c17-12-2-1-11(16(18)19)7-9(12)8-14-15-10-3-5-13-6-4-10/h1-8,17H,(H,13,15)/b14-8+

InChI Key

METHGGQWUPBRNF-RIYZIHGNSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC2=CC=NC=C2)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NNC2=CC=NC=C2)O

Origin of Product

United States

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